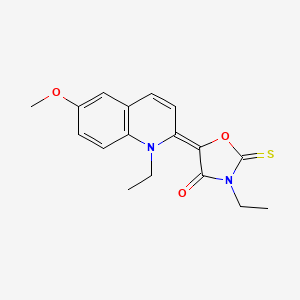
(5E)-3-ethyl-5-(1-ethyl-6-methoxyquinolin-2(1H)-ylidene)-2-thioxo-1,3-oxazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ETHYL-5-[(2E)-1-ETHYL-6-METHOXY-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-OXAZOLIDIN-4-ONE is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a quinoline derivative, and a thioether group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-5-[(2E)-1-ETHYL-6-METHOXY-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-OXAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the formation of the oxazolidinone ring and the introduction of the thioether group. Key steps may include:
Formation of the Quinoline Derivative: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aldehyde in the presence of a base.
Formation of the Oxazolidinone Ring: This step often involves the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Thioether Group: This can be done through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the quinoline derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-ETHYL-5-[(2E)-1-ETHYL-6-METHOXY-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-OXAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to a dihydroquinoline using reducing agents like sodium borohydride.
Substitution: The methoxy group on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
3-ETHYL-5-[(2E)-1-ETHYL-6-METHOXY-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-OXAZOLIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activities.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
作用機序
The mechanism of action of 3-ETHYL-5-[(2E)-1-ETHYL-6-METHOXY-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-OXAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The quinoline derivative can intercalate with DNA, while the oxazolidinone ring can inhibit protein synthesis by binding to the ribosomal subunit. The thioether group may also play a role in modulating the compound’s biological activity by interacting with thiol-containing enzymes.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial activity.
Oxazolidinone Derivatives: Compounds like linezolid, which is used as an antibiotic.
Thioether-Containing Compounds: Compounds like methionine, an essential amino acid.
Uniqueness
3-ETHYL-5-[(2E)-1-ETHYL-6-METHOXY-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-OXAZOLIDIN-4-ONE is unique due to its combination of a quinoline derivative, an oxazolidinone ring, and a thioether group. This combination of functional groups provides a unique set of chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C17H18N2O3S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
(5E)-3-ethyl-5-(1-ethyl-6-methoxyquinolin-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C17H18N2O3S/c1-4-18-13-9-7-12(21-3)10-11(13)6-8-14(18)15-16(20)19(5-2)17(23)22-15/h6-10H,4-5H2,1-3H3/b15-14+ |
InChIキー |
XAQIOVUJRUUFGS-CCEZHUSRSA-N |
異性体SMILES |
CCN\1C2=C(C=C/C1=C\3/C(=O)N(C(=S)O3)CC)C=C(C=C2)OC |
正規SMILES |
CCN1C2=C(C=CC1=C3C(=O)N(C(=S)O3)CC)C=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















